tert-butyl N-(9-bromononyl)carbamate
Description
tert-Butyl N-(9-bromononyl)carbamate is a brominated carbamate derivative featuring a nine-carbon alkyl chain terminated by a bromine atom and protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The Boc group offers stability under basic conditions and selective deprotection under acidic conditions, while the bromine atom serves as a reactive site for nucleophilic substitutions or cross-coupling reactions. Its structural design enables applications in alkylation reactions, polymer chemistry, and drug candidate synthesis .
Properties
IUPAC Name |
tert-butyl N-(9-bromononyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28BrNO2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHPCJXKDOYOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(9-bromononyl)carbamate typically involves the protection of 9-bromononylamine with a Boc group. One common method is to react 9-bromononylamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for the continuous protection of amines with Boc groups, facilitating large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(9-bromononyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Deprotection Reactions: Reagents like TFA or HCl in solvents like dichloromethane (DCM) or THF are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.
Deprotection Reactions: The primary product is 9-bromononylamine, with the Boc group removed.
Scientific Research Applications
tert-butyl N-(9-bromononyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of amine derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the Boc group protects the amine functionality during multi-step synthesis.
Materials Science: It is employed in the synthesis of polymers and other materials where controlled release of the amine group is required.
Mechanism of Action
The mechanism of action of tert-butyl N-(9-bromononyl)carbamate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Upon deprotection, the free amine can participate in various chemical reactions, such as nucleophilic substitution . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Amino/Hydroxyl Groups: The bromine in this compound enables nucleophilic displacement (e.g., SN2 reactions), whereas amino or hydroxyl derivatives are more suited for condensation or hydrogen-bonding interactions .
- Chain Length and Rigidity : The nine-carbon chain provides flexibility for conjugation, contrasting with cyclic analogs (e.g., bicyclo[2.2.2]octane derivatives in ), which restrict rotational freedom.
Reactivity in Cross-Coupling and Alkylation Reactions
The bromine atom in this compound facilitates its use in palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions). In contrast:
- Fluorinated Analogs (e.g., tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate ): Fluorine’s electronegativity directs regioselective electrophilic substitutions but lacks bromine’s leaving-group capability.
- Azide Derivatives (e.g., tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate ): Azides participate in click chemistry (CuAAC), whereas bromine supports metal-mediated couplings.
Biological Activity
Tert-butyl N-(9-bromononyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
- Molecular Formula : C14H28BrNO2
- Molecular Weight : 322.28 g/mol
- CAS Number : 2352715-55-8
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 9-bromononyl bromide. The reaction conditions often include solvents such as dichloromethane (DCM) and bases like triethylamine to facilitate the formation of the carbamate linkage.
Anti-inflammatory Activity
A significant area of study for this compound is its anti-inflammatory properties. In related compounds, such as substituted phenylcarbamates, promising anti-inflammatory activities have been observed. For example, a study reported that several derivatives exhibited inhibition percentages ranging from 39% to over 54% in carrageenan-induced rat paw edema models within 9 to 12 hours post-administration .
Cytotoxicity and Antioxidant Activity
Research has indicated that carbamate derivatives can exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds similar to this compound were evaluated for their effects on SH-SY5Y neuroblastoma cells using the alamar blue assay, which assesses cell viability. Results showed significant cytotoxic effects, suggesting a structure-toxicity relationship that warrants further investigation into their mechanisms of action .
The biological activity of this compound may be attributed to its ability to modulate specific enzyme activities involved in inflammatory pathways. In silico docking studies have been performed on related compounds to predict their binding affinities to cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. These studies suggest that modifications in the alkyl chain length or substitution pattern can enhance binding efficiency and thereby increase anti-inflammatory efficacy .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl N-(9-bromononyl)carbamate, and what coupling reagents show optimal efficiency in its formation?
- Methodological Answer : The compound can be synthesized via condensation reactions between tert-butyl carbamate derivatives and brominated alkyl precursors. Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective for forming carbamate bonds, minimizing side reactions such as racemization or esterification . Reaction optimization should include monitoring reaction kinetics via TLC or HPLC to ensure complete conversion.
Q. How should researchers characterize the purity and structural integrity of tert-butyl N-(9-bromononyl)carbamate using spectroscopic methods?
- Methodological Answer :
- NMR : and NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for ) and bromononyl chain (characteristic splitting patterns for CHBr).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] for CHBrNO: ~338.12 Da).
- Elemental Analysis : Quantify C, H, N, and Br to validate stoichiometry .
Q. What are the recommended storage conditions and stability considerations for tert-butyl N-(9-bromononyl)carbamate under laboratory environments?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to strong acids/bases, as the bromoalkyl chain is susceptible to nucleophilic displacement. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess decomposition pathways via HPLC-MS .
Advanced Research Questions
Q. What strategies can be employed to resolve crystallographic disorder in tert-butyl N-(9-bromononyl)carbamate structures when using SHELX refinement suites?
- Methodological Answer : For disordered tert-butyl or alkyl chains, use PART instructions in SHELXL to model alternative conformations. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. High-resolution data (≤1.0 Å) and TWIN/BASF commands may resolve twinning artifacts. Validate refinement with R and electron density maps (e.g., CheckCIF) .
Q. How do competing reaction pathways (e.g., elimination vs. substitution) influence product distribution in nucleophilic displacement reactions involving the bromine moiety of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while steric hindrance from the tert-butyl group may promote elimination (E2).
- Kinetic Control : Low temperatures (0–25°C) suppress elimination. Monitor intermediates via NMR to optimize conditions.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to rationalize pathway dominance .
Q. What analytical approaches are recommended for reconciling contradictory toxicity data observed between in vitro assays and computational predictions for long-chain carbamates?
- Methodological Answer :
- Meta-Analysis : Compare toxicity datasets across platforms (e.g., PubChem, EPA DSSTox) to identify outliers.
- QSAR Modeling : Use ADMET predictors (e.g., SwissADME) to validate experimental LD values against structural descriptors like logP and topological polar surface area.
- Mechanistic Studies : Conduct ROS (reactive oxygen species) assays to assess oxidative stress pathways not captured by static models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
